(pentyloxy)benzene

Overview

Description

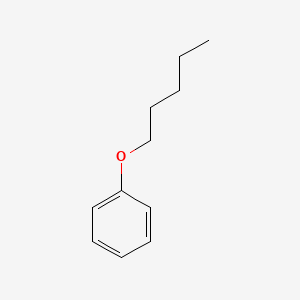

(Pentyloxy)benzene (CAS 2050-04-6), also known as pentyl phenyl ether, is an alkyl aryl ether with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol . Structurally, it consists of a benzene ring substituted with a pentyloxy (-O-C₅H₁₁) group. Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: (pentyloxy)benzene can be synthesized through the Williamson ether synthesis, a common method for preparing ethers. This involves the reaction of a phenoxide ion (formed by deprotonating phenol with a strong base such as sodium hydride) with a pentyl halide (such as pentyl bromide) under anhydrous conditions. The reaction proceeds via an S_N2 mechanism, where the nucleophilic phenoxide ion attacks the electrophilic carbon in the pentyl halide, displacing the halide ion and forming pentyl phenyl ether.

Industrial Production Methods: On an industrial scale, the production of pentyl phenyl ether may involve similar principles but with optimizations for yield and purity. This could include the use of continuous flow reactors, higher purity reagents, and more controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (pentyloxy)benzene, like other ethers, is relatively inert but can undergo certain reactions under specific conditions:

Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid. The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, resulting in the formation of phenol and a pentyl halide.

Oxidation: Under harsh conditions, ethers can be oxidized to form peroxides, although this is less common for pentyl phenyl ether due to its stability.

Common Reagents and Conditions:

Acidic Cleavage: Hydrobromic acid or hydroiodic acid in aqueous solution.

Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

Major Products:

Acidic Cleavage: Phenol and pentyl halide.

Oxidation: Peroxides (under extreme conditions).

Scientific Research Applications

(pentyloxy)benzene finds applications in various fields of scientific research:

Chemistry: Used as a solvent in organic synthesis due to its stability and relatively low reactivity.

Biology: Employed in the extraction and purification of biological molecules.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic compounds.

Industry: Utilized in the formulation of perfumes and fragrances, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of pentyl phenyl ether is primarily related to its role as a solvent. It can dissolve a wide range of compounds, facilitating chemical reactions and extractions. The ether oxygen can engage in hydrogen bonding with other molecules, enhancing solubility and interaction with various substrates.

Comparison with Similar Compounds

Comparison with Similar Alkoxybenzenes

Structural and Physicochemical Properties

Key Observations :

- Chain Length : Longer alkoxy chains (e.g., pentyl vs. methoxy) increase hydrophobicity and boiling points .

- Branching : Branched derivatives (e.g., [1-Methyl-1-(pentyloxy)ethyl]benzene) exhibit higher predicted boiling points compared to linear analogs due to reduced molecular symmetry .

- Functional Groups : Additional polar groups (e.g., aldehydes, halides) alter physical states and reactivity. For example, halogenated derivatives in are solids with defined melting points .

Biological Activity

The compound (pentyloxy)benzene, also known as 4-(pentyloxy)phenol, is an aromatic ether characterized by a pentyloxy group attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from recent studies and presenting data on its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure indicates a hydrophobic character due to the long pentyloxy chain, which enhances its ability to penetrate biological membranes.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study highlighted that alkyl ethers with longer carbon chains, such as those containing five to eight carbons, demonstrated enhanced efficacy against various bacterial strains, including Bacillus subtilis and Xanthomonas citri . The mechanism of action is believed to involve disruption of bacterial membrane integrity, leading to cell lysis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | 32 µg/mL |

| This compound | Xanthomonas citri | 16 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies suggest that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed that compounds with similar structures can inhibit the proliferation of cancer cell lines by modulating the expression of genes involved in cell cycle regulation .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets. The pentyloxy group enhances lipophilicity, facilitating membrane penetration. Once inside the cell, the compound may undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components such as proteins and nucleic acids.

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various alkoxybenzenes, including this compound. The results indicated that longer alkyl chains significantly increased activity against Gram-positive bacteria compared to shorter chains .

- Anticancer Research : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound derivatives resulted in reduced cell viability and increased apoptosis markers. The IC50 values for these compounds were comparable to established chemotherapeutics .

Q & A

Q. Basic: What are the standard synthetic routes for (pentyloxy)benzene, and what experimental conditions are critical for high yield?

The primary method for synthesizing this compound is the Williamson ether synthesis , which involves reacting a pentyl halide (e.g., 1-bromopentane) with a phenoxide ion under alkaline conditions. Critical parameters include:

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.

- Solvent : Use polar aprotic solvents (e.g., DMF or THF) to stabilize the phenoxide ion.

- Reaction time : Monitor via TLC; typically 6–12 hours for completion.

For example, in a derivative synthesis (), coupling 1-(bromomethyl)-4-(pentyloxy)benzene with phenolic compounds achieved 40–63% yields using methanol washes and controlled stoichiometry. Always confirm purity via NMR and elemental analysis .

Q. Advanced: How do substituents on the benzene ring influence the reactivity of this compound derivatives in electrophilic substitution reactions?

Substituents alter electron density on the aromatic ring, affecting regioselectivity:

- Electron-donating groups (e.g., -OCH₃, -NH₂) activate the ring, favoring para and ortho positions.

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the ring, directing substitutions to meta positions.

In 4-Fluoro-1-nitro-2-(pentyloxy)benzene (), the nitro group (-NO₂) deactivates the ring, while the pentyloxy chain (-OC₅H₁₁) donates electrons via resonance. Computational modeling (e.g., DFT) can predict substituent effects, validated experimentally through competitive nitration or halogenation studies .

Q. Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : Identify proton environments (e.g., δ 3.96 ppm for the pentyloxy -OCH₂ group in ).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 303.0 [M]⁺ for a derivative in ).

- Elemental Analysis : Verify purity (>95% by HPLC in ).

- Melting Point : Assess crystallinity (e.g., 88–90°C for a derivative in ).

Cross-reference data with databases like PubChem or REAXYS to resolve discrepancies .

Q. Advanced: What strategies resolve contradictions in spectroscopic data when synthesizing novel this compound analogs?

Contradictions often arise from impurities or isomer formation. Solutions include:

- Multi-technique validation : Combine NMR, MS, and IR to cross-verify functional groups.

- Crystallography : Resolve structural ambiguities via X-ray diffraction.

- Reaction optimization : Adjust solvent polarity (e.g., switch from methanol to acetonitrile) to reduce byproducts.

For example, highlights the need for precise temperature control to minimize side reactions during coupling steps. Reproducibility is enhanced by documenting reaction conditions in detail .

Q. Basic: How does the pentyloxy group affect this compound’s interaction with biological membranes?

The pentyloxy chain enhances lipophilicity , increasing membrane permeability. This is quantified via:

- LogP measurements : Higher logP values indicate greater lipid solubility.

- In vitro assays : Use Caco-2 cell monolayers to assess permeability.

In derivatives like 4-Fluoro-1-nitro-2-(pentyloxy)benzene (), the pentyloxy group improves bioavailability by facilitating passive diffusion across lipid bilayers .

Q. Advanced: What computational methods predict the metabolic pathways of this compound derivatives?

Tools like PISTACHIO and REAXYS model metabolic transformations:

- Phase I metabolism : Predict hydroxylation or dealkylation sites using cytochrome P450 enzyme simulations.

- Phase II metabolism : Identify glucuronidation or sulfation patterns.

For instance, emphasizes using BKMS_METABOLIC for high-accuracy predictions, validated by in vitro microsomal assays .

Q. Basic: What safety protocols are essential when handling this compound in the lab?

- Ventilation : Use fume hoods to avoid inhalation (benzene derivatives are carcinogenic).

- PPE : Wear nitrile gloves and goggles to prevent skin contact.

- Waste disposal : Follow EPA guidelines for halogenated solvents.

Refer to Safety Data Sheets (SDS) for CAS 2050-04-6 () and monitor workplace exposure limits .

Q. Advanced: How to design a study evaluating this compound derivatives as COX-2 inhibitors?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Molecular docking : Screen derivatives against COX-2 active sites (PDB ID: 5KIR).

In vitro assays : Measure IC₅₀ values using recombinant COX-2 enzymes.

In vivo models : Test anti-inflammatory activity in murine collagen-induced arthritis.

’s approach with xanthone derivatives provides a template for dose-response and selectivity studies .

Properties

IUPAC Name |

pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUOAJPGWQQRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174482 | |

| Record name | Pentyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-04-6 | |

| Record name | (Pentyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTYL PHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8L3Z4J60K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.